molecular formula C5H2BrClN4 B13033929 8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine

8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13033929
M. Wt: 233.45 g/mol
InChI Key: QKGRFXYZWSCNTP-UHFFFAOYSA-N
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Description

8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of bromine and chlorine atoms attached to the triazolo and pyrazine rings, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of brominated and chlorinated precursors, which undergo cyclization in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted triazolopyrazines, oxides, and dehalogenated derivatives. These products can be further utilized in various applications, including medicinal chemistry and material science .

Scientific Research Applications

8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, leading to the modulation of signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of both bromine and chlorine atoms, which impart specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

8-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C5H2BrClN4/c6-3-4-9-10-5(7)11(4)2-1-8-3/h1-2H

InChI Key

QKGRFXYZWSCNTP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2Cl)C(=N1)Br

Origin of Product

United States

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